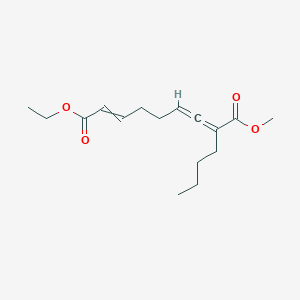
9-Ethyl 1-methyl 2-butylnona-2,3,7-trienedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Ethyl 1-methyl 2-butylnona-2,3,7-trienedioate is an organic compound with the molecular formula C16H24O4. It contains a total of 44 atoms, including 24 hydrogen atoms, 16 carbon atoms, and 4 oxygen atoms . This compound is characterized by its unique structure, which includes multiple double bonds and ester functional groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Ethyl 1-methyl 2-butylnona-2,3,7-trienedioate typically involves the esterification of the corresponding carboxylic acid with an alcohol. The reaction is usually carried out under acidic conditions to facilitate the formation of the ester bond. Common reagents used in this process include sulfuric acid or hydrochloric acid as catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction rates. The use of high-purity starting materials and controlled reaction conditions is crucial to obtain a high yield and purity of the final product.
化学反応の分析
Types of Reactions
9-Ethyl 1-methyl 2-butylnona-2,3,7-trienedioate can undergo various chemical reactions, including:
Oxidation: The double bonds in the compound can be oxidized to form epoxides or diols.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The hydrogen atoms on the carbon chain can be substituted with other functional groups through halogenation or other substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogenation can be carried out using bromine (Br2) or chlorine (Cl2) under UV light.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
科学的研究の応用
9-Ethyl 1-methyl 2-butylnona-2,3,7-trienedioate has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers and other materials due to its unique chemical properties.
作用機序
The mechanism of action of 9-Ethyl 1-methyl 2-butylnona-2,3,7-trienedioate involves its interaction with specific molecular targets and pathways. The ester groups in the compound can undergo hydrolysis to release the corresponding alcohols and carboxylic acids, which can then participate in various biochemical reactions. The double bonds in the compound can also interact with enzymes and other proteins, potentially affecting their activity and function.
類似化合物との比較
Similar Compounds
9-Ethyl 1-methyl 2-butylnona-2,3,7-trienedioate: C16H24O4
9-Ethyl 1-methyl (7E)-2-butylnona-2,3,7-trienedioate: C16H24O4
Uniqueness
This compound is unique due to its specific arrangement of double bonds and ester groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for various applications in research and industry.
特性
CAS番号 |
144605-64-1 |
|---|---|
分子式 |
C16H24O4 |
分子量 |
280.36 g/mol |
InChI |
InChI=1S/C16H24O4/c1-4-6-11-14(16(18)19-3)12-9-7-8-10-13-15(17)20-5-2/h9-10,13H,4-8,11H2,1-3H3 |
InChIキー |
VQFFYEYZGMSVLE-UHFFFAOYSA-N |
正規SMILES |
CCCCC(=C=CCCC=CC(=O)OCC)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,N-Dimethyl-O-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethyl]-L-tyrosine](/img/structure/B14274987.png)
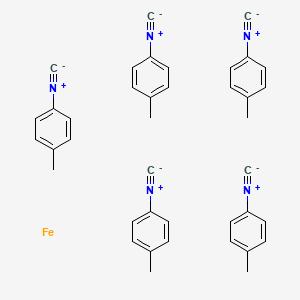
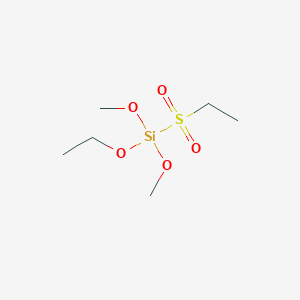
![N,N-Dimethyl-4-[2-(piperidin-4-yl)ethyl]aniline](/img/structure/B14275008.png)
![Methyl 4-[(2,4-dichlorophenyl)methoxy]benzoate](/img/structure/B14275015.png)
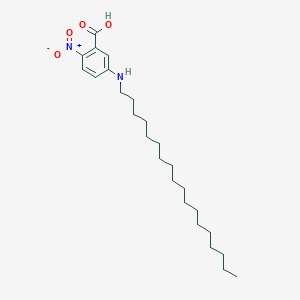

![6,7,10-Trioxaspiro[4.5]decane, 8-(1-phenylethenyl)-](/img/structure/B14275035.png)
![(1R,2S)-2-[(2-bromophenyl)methyl]cyclohexan-1-ol](/img/structure/B14275047.png)
![2-[(1,2,5-Thiadiazol-3-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14275053.png)
![2,5-Bis{[(4-ethenylphenyl)methyl]sulfanyl}-1,3,4-thiadiazole](/img/structure/B14275064.png)
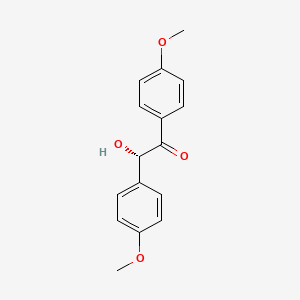
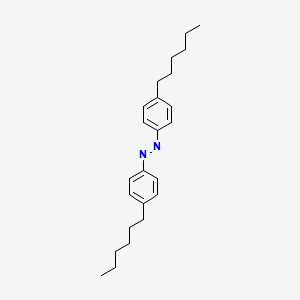
![2-[(4-Chlorophenyl)sulfanyl]butanoic acid](/img/structure/B14275083.png)
